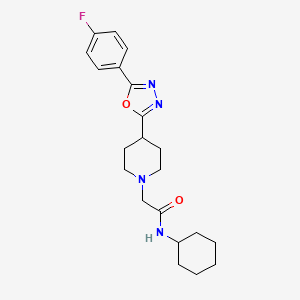

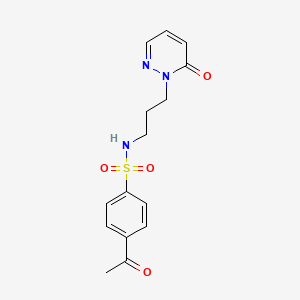

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(4-methoxyphenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(4-methoxyphenoxy)acetamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as thiazolidinone derivatives, which are known for their biological activities. For instance, paper reports on the synthesis of acetamide derivatives with hypoglycemic activity, while paper describes acetamides with antioxidant and anti-inflammatory properties. These studies highlight the significance of acetamide derivatives in medicinal chemistry, particularly in the context of their therapeutic potential.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions under mild conditions. Paper details a new route for synthesizing a key intermediate for EGFR kinase inhibitors, starting from 2-amino-5-nitrophenol and proceeding through acetylation, ethylation, and reduction steps. Similarly, paper outlines a facile synthesis of acetamide derivatives, achieved in good yields. These syntheses typically involve the construction of the core thiazolidinone ring followed by various functionalization steps to introduce the desired substituents.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of a thiazolidinone core, which is a five-membered ring containing sulfur and nitrogen atoms. This core is often substituted with various aryl or alkyl groups that can significantly influence the biological activity of the compounds. For example, paper discusses the synthesis of compounds with different aryl substituents and their evaluation for biological activities.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the functional groups attached to the thiazolidinone ring. These groups can participate in various chemical reactions, such as oxidation, reduction, and conjugation, which can be exploited to further modify the compounds or to understand their mechanism of action in biological systems. The papers provided do not detail specific reactions for the compound but do provide insight into the types of chemical transformations that are relevant for similar molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are crucial for their application as pharmaceutical agents. These properties are determined by the molecular structure and the nature of the substituents on the thiazolidinone ring. While the provided papers do not offer specific data on the physical and chemical properties of "N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(4-methoxyphenoxy)acetamide," they do suggest that the compounds synthesized exhibit significant biological activities, which implies a certain degree of bioavailability and stability necessary for in vivo efficacy .

Wissenschaftliche Forschungsanwendungen

Co-Crystal and Salt Studies

Research by Karmakar, Kalita, and Baruah (2009) on quinoline derivatives, which are structurally related to the compound , delved into the formation of co-crystals and salts, revealing insights into their structural properties. This study contributes to our understanding of molecular interactions and crystal engineering Karmakar et al., 2009.

Chemoselective Acetylation

Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol, a process relevant for synthesizing intermediates for antimalarial drugs. This research emphasizes the role of specific catalysts in achieving selective acetylation, showcasing the utility of enzymatic processes in organic synthesis Magadum & Yadav, 2018.

Pharmacological Potential

Rani, Pal, Hegde, and Hashim (2016) synthesized novel acetamide derivatives to investigate their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This work exemplifies the exploration of acetamide derivatives for therapeutic applications, demonstrating their pharmacological potential Rani et al., 2016.

Computational and Pharmacological Evaluation

Faheem (2018) focused on the evaluation of novel derivatives for toxicity, tumor inhibition, and anti-inflammatory actions. This study integrates computational docking and pharmacological testing to assess the biological activities of these compounds, illustrating the intersection of computational and experimental methodologies in drug discovery Faheem, 2018.

Anticancer and Anti-Inflammatory Activities

Rani, Pal, Hegde, and Hashim (2014) developed new chemical entities aiming at potential anticancer and anti-inflammatory agents. Their research into 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives highlights the search for novel therapeutic agents with specific biological activities Rani et al., 2014.

Eigenschaften

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-(4-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5S/c1-3-16(12-8-9-22(18,19)11-12)15(17)10-21-14-6-4-13(20-2)5-7-14/h4-7,12H,3,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNFPVREOHVRKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(4-methoxyphenoxy)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B2516816.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2516817.png)

![5-nitro-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2516818.png)

![methyl 2-((Z)-6-(methylsulfonyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2516821.png)

![2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2516823.png)

![4-fluoro-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2516825.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B2516828.png)

![2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2516829.png)

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2516834.png)